

# cross-validation of international consensus guidelines for IPMN management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ITMN 4077 |           |
| Cat. No.:            | B10855144 | Get Quote |

A Comparative Analysis of International Consensus Guidelines for the Management of Intraductal Papillary Mucinous Neoplasms (IPMN)

The management of Intraductal Papillary Mucinous Neoplasms (IPMN), a precursor to pancreatic cancer, is guided by several international consensus guidelines. These guidelines, primarily the Fukuoka Consensus Guidelines, the European Evidence-Based Guidelines, and the American Gastroenterological Association (AGA) Guidelines, provide frameworks for risk stratification, surveillance, and surgical intervention. This guide offers a detailed comparison of these guidelines, supported by data from cross-validation studies, to assist researchers, scientists, and drug development professionals in understanding their nuances and performance.

## Key Recommendations of International IPMN Guidelines

The core of each guideline revolves around identifying features that indicate a higher risk of malignancy, thereby guiding decisions on surveillance versus surgical resection. The terminology and specific criteria, however, vary between the guidelines.

The Fukuoka Consensus Guidelines categorize risk factors into "high-risk stigmata" (HRS) and "worrisome features" (WF).[1][2] The presence of HRS is a strong indication for surgical resection.[2] Patients with worrisome features are recommended to undergo endoscopic ultrasound (EUS) for further evaluation.[2]







The European Evidence-Based Guidelines classify indications for surgery as "absolute" and "relative".[3][4] Absolute indications are strong predictors of malignancy and warrant surgical resection.[3][5] For patients with relative indications, the decision for surgery is more nuanced and often involves considering the number of relative indications and the patient's overall health.[3]

The American Gastroenterological Association (AGA) Guidelines take a more conservative approach, recommending surgery only when a combination of high-risk features is present.[6] These guidelines also uniquely suggest the possibility of discontinuing surveillance after five years if no significant changes are observed.[6][7]

A summary of the key indications for resection across the three major guidelines is presented in the table below.



| Feature                                                   | Fukuoka<br>Consensus<br>Guidelines (2017)<br>[2][7][8] | European<br>Evidence-Based<br>Guidelines (2018)<br>[4][5] | American Gastroenterologica I Association (AGA) Guidelines (2015) [6] |  |
|-----------------------------------------------------------|--------------------------------------------------------|-----------------------------------------------------------|-----------------------------------------------------------------------|--|
| High-Risk<br>Stigmata/Absolute<br>Indications for Surgery |                                                        |                                                           |                                                                       |  |
| Obstructive jaundice                                      | ✓ (High-Risk<br>Stigmata)                              | , -                                                       |                                                                       |  |
| Enhancing mural nodule                                    | ≥5 mm (High-Risk<br>Stigmata)                          | · ·                                                       |                                                                       |  |
| Main Pancreatic Duct (MPD)                                | ≥10 mm (High-Risk<br>Stigmata)                         | >10 mm (Absolute Indication)                              | ✓ (Dilated main pancreatic duct)                                      |  |
| Positive Cytology                                         | ✓                                                      | ✓ (Absolute Indication)                                   | /                                                                     |  |
| Worrisome<br>Features/Relative<br>Indications for Surgery |                                                        |                                                           |                                                                       |  |
| Cyst size                                                 | ≥3 cm                                                  | ≥40 mm                                                    | ≥3 cm                                                                 |  |
| Enhancing mural nodule                                    | <5 mm                                                  | <5 mm                                                     | /                                                                     |  |
| Thickened, enhancing cyst walls                           | ✓                                                      | Not explicitly mentioned                                  | Not explicitly mentioned                                              |  |
| MPD size                                                  | 5–9.9 mm                                               | 5–9.9 mm                                                  | /                                                                     |  |
| Abrupt change in MPD caliber                              | ✓                                                      | Not explicitly mentioned                                  | Not explicitly mentioned                                              |  |
| Lymphadenopathy                                           | ✓                                                      | Not explicitly mentioned                                  | Not explicitly mentioned                                              |  |



| Elevated CA 19-9   | ✓             | >37 U/mL   | Not explicitly mentioned |
|--------------------|---------------|------------|--------------------------|
| Cyst growth rate   | >5 mm/2 years | ≥5 mm/year | Not explicitly mentioned |
| New onset diabetes | ✓             | /          | Not explicitly mentioned |
| Acute pancreatitis | ✓             | /          | Not explicitly mentioned |

### **Cross-Validation and Performance of Guidelines**

Several studies have retrospectively evaluated and compared the performance of these guidelines in predicting high-grade dysplasia (HGD) or invasive carcinoma in patients with IPMN who have undergone surgical resection. The diagnostic accuracy, sensitivity, and specificity of each guideline vary across these studies, reflecting differences in patient populations and study methodologies.

A 2024 study comparing the Fukuoka and European guidelines in two European centers found that both guidelines offered similar accuracy in identifying severe disease stages in IPMNs.[9] [10] Another study highlighted that while the AGA guidelines might lead to fewer unnecessary surgeries, they could also have a higher risk of missing high-grade dysplasia or malignancy compared to the Fukuoka and European guidelines.[11] A 2016 study reported that the AGA guidelines had a lower sensitivity but higher specificity compared to the Fukuoka guidelines for identifying high-risk lesions.[12]

The following table summarizes the performance metrics from selected cross-validation studies.



| Study<br>(Year)                    | Guidelin<br>e                                                | Outcom<br>e<br>Predicte<br>d  | Sensitiv<br>ity | Specific<br>ity | Positive<br>Predicti<br>ve Value<br>(PPV) | Negativ<br>e<br>Predicti<br>ve Value<br>(NPV) | Accurac<br>y |
|------------------------------------|--------------------------------------------------------------|-------------------------------|-----------------|-----------------|-------------------------------------------|-----------------------------------------------|--------------|
| Djordjevi<br>c et al.<br>(2024)[9] | Fukuoka<br>(at least<br>one high-<br>risk<br>stigmata)       | HGD/IC                        | 66.7%           | 50%             | 53.3%                                     | 63.6%                                         | -            |
| Djordjevi<br>c et al.<br>(2024)[9] | Europea<br>n (at<br>least one<br>absolute<br>indication<br>) | HGD/IC                        | 90.5%           | 50%             | 70.4%                                     | 80%                                           | -            |
| Singhi et<br>al. (2016)<br>[13]    | AGA                                                          | Advance<br>d<br>Neoplasi<br>a | 62%             | 79%             | 57%                                       | 87%                                           | -            |
| A multicent er cohort study[13]    | AGA                                                          | Cancer/H<br>GD                | 83.3%           | 69.1%           | 37.2%                                     | 95.0%                                         | 71.7%        |
| Ma et al. (as cited in[14])        | Fukuoka                                                      | Advance<br>d<br>Neoplasi<br>a | 28.2%           | 95.8%           | 74.1%                                     | 75.9%                                         | -            |
| Ma et al.<br>(as cited<br>in[14])  | AGA                                                          | Advance<br>d<br>Neoplasi<br>a | 35.2%           | 94%             | 71.4%                                     | 77.5%                                         | -            |
| Lekkerke<br>rker et al.            | Fukuoka                                                      | Advance<br>d                  | -               | -               | -                                         | -                                             | 54%          |



| (as cited in[14])                               |              | Neoplasi<br>a                 |   |   |   |   |     |
|-------------------------------------------------|--------------|-------------------------------|---|---|---|---|-----|
| Lekkerke<br>rker et al.<br>(as cited<br>in[14]) | Europea<br>n | Advance<br>d<br>Neoplasi<br>a | - | - | - | - | 53% |
| Lekkerke<br>rker et al.<br>(as cited<br>in[14]) | AGA          | Advance<br>d<br>Neoplasi<br>a | - | - | - | - | 59% |

HGD: High-Grade Dysplasia, IC: Invasive Carcinoma

#### **Experimental Protocols**

The methodologies of the cross-validation studies are crucial for interpreting their findings. A common approach involves a retrospective analysis of a cohort of patients with surgically resected IPMNs.

Representative Experimental Protocol:

- Patient Cohort: A retrospective cohort of patients who underwent surgical resection for IPMN at one or more institutions is identified.
- Data Collection: Detailed clinical, radiological (CT, MRI/MRCP), and endoscopic ultrasonography (EUS) data for each patient prior to surgery are collected. This includes information on cyst size, mural nodules, main pancreatic duct diameter, and other features relevant to the guidelines being evaluated.
- Guideline Application: The criteria from the Fukuoka, European, and AGA guidelines are retrospectively applied to each patient's pre-operative data to determine the recommended course of action (e.g., surgery, surveillance).
- Histopathological Analysis: The final surgical pathology reports are used as the gold standard to determine the presence of low-grade dysplasia, high-grade dysplasia, or invasive carcinoma.



Statistical Analysis: The diagnostic performance of each guideline is calculated by comparing
its recommendations to the final pathological diagnosis. This includes calculating sensitivity,
specificity, positive predictive value (PPV), negative predictive value (NPV), and overall
accuracy.

### **Visualizing Guideline Workflows**

The following diagrams, generated using the DOT language, illustrate the logical workflows of the Fukuoka and European guidelines for IPMN management, as well as a typical experimental workflow for a cross-validation study.



Click to download full resolution via product page



Caption: Fukuoka Guidelines Management Workflow for IPMN.



Click to download full resolution via product page

Caption: European Guidelines Management Workflow for IPMN.





Click to download full resolution via product page

Caption: Experimental Workflow for Guideline Cross-Validation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. IMPN: Fukuoka Classification (Guidelines) Endoscopy Campus [endoscopy-campus.com]
- 2. ahpba.org [ahpba.org]
- 3. slojgastroenterology.com [slojgastroenterology.com]
- 4. spg.pt [spg.pt]



- 5. European evidence-based guidelines on pancreatic cystic neoplasms Swiss Knife [swiss-knife.org]
- 6. Management of pancreatic cysts and guidelines: what the gastroenterologist needs to know PMC [pmc.ncbi.nlm.nih.gov]
- 7. webaigo.it [webaigo.it]
- 8. Revisions of international consensus Fukuoka guidelines for the management of IPMN of the pancreas PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Navigating Intraductal Papillary Mucinous Neoplasm Management through Fukuoka Consensus vs. European Evidence-Based Guidelines on Pancreatic Cystic Neoplasms—A Study on Two European Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of AGA and Fukuoka Guidelines for EUS and surgical resection of incidental pancreatic cysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the 2015 AGA guidelines on pancreatic cystic neoplasms in a large surgically confirmed multicenter cohort PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview and comparison of guidelines for management of pancreatic cystic neoplasms
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [cross-validation of international consensus guidelines for IPMN management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10855144#cross-validation-of-internationalconsensus-guidelines-for-ipmn-management]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com